

Clavariopsin B from *Clavariopsis aquatica*: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

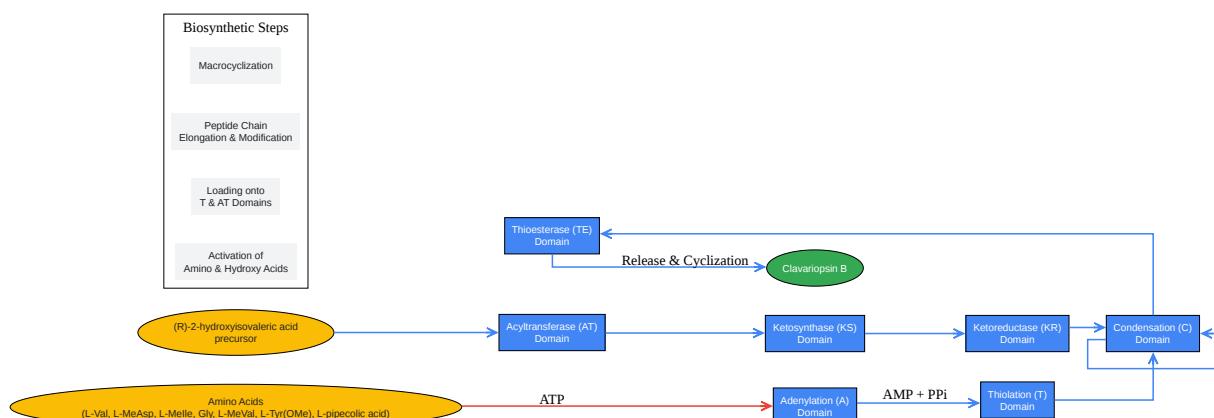
Compound of Interest

Compound Name: *Clavariopsin B*

Cat. No.: B15562120

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.


Introduction

Clavariopsis aquatica, an aquatic hyphomycete, has emerged as a promising source of bioactive secondary metabolites. Among these, the cyclic depsipeptide **Clavariopsin B** has garnered significant attention for its potent antifungal properties. This technical guide provides an in-depth overview of *Clavariopsis aquatica* as a source of **Clavariopsin B**, detailing its biosynthesis, isolation, characterization, and hypothesized mechanism of action. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in natural product discovery, antifungal drug development, and related fields.

Clavariopsins were first isolated from the fermentation broth of *Clavariopsis aquatica* AJ 117363.[1] **Clavariopsin B**, along with its analogue Clavariopsin A, are cyclic depsipeptide antibiotics.[1] Subsequent studies have led to the isolation and characterization of several other clavariopsin analogues, designated as Clavariopsins C-I, from the same fungal species.[2] These compounds exhibit significant antifungal activity against a range of pathogenic fungi, including *Aspergillus fumigatus*, *Aspergillus niger*, and *Candida albicans*.[1] A notable characteristic of clavariopsins is their ability to induce hyphal swelling in *A. niger*, suggesting a mechanism of action that involves interference with fungal cell wall synthesis.[2][3]

Biosynthesis of Clavariopsin B

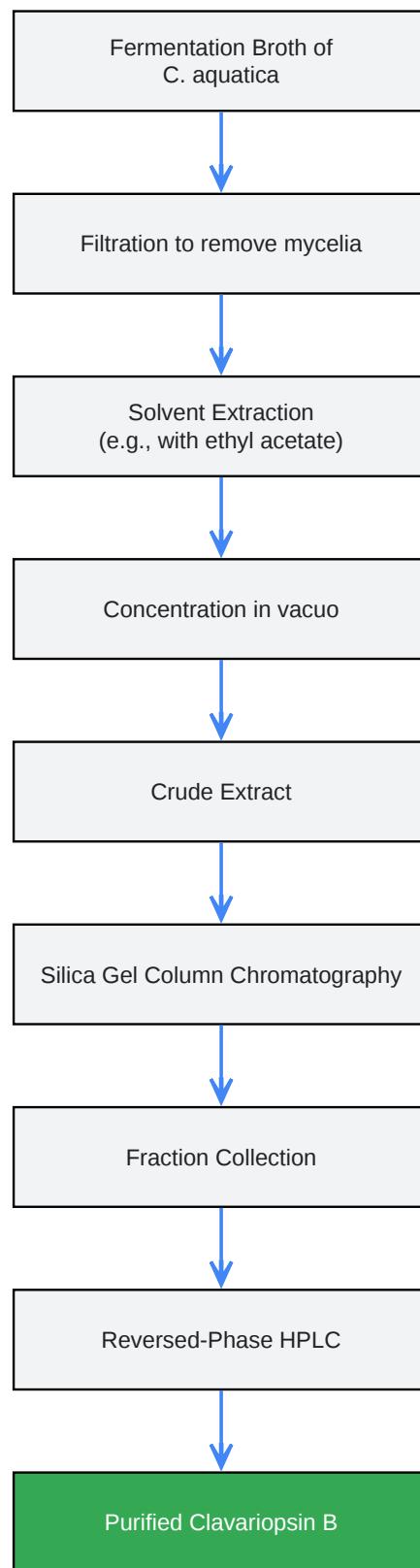
The biosynthesis of cyclic depsipeptides like **Clavariopsin B** in fungi is typically carried out by large, multifunctional enzymes known as non-ribosomal peptide synthetases (NRPSs) and, in some cases, in conjunction with polyketide synthases (PKSs).^[4] While the specific gene cluster for **clavariopsin** biosynthesis in *Clavariopsis aquatica* has not yet been fully characterized in the available literature, a hypothetical pathway can be proposed based on the known mechanisms of NRPS and PKS machinery.

[Click to download full resolution via product page](#)

Caption: Hypothesized biosynthetic pathway of **Clavariopsin B** via an NRPS/PKS complex.

Experimental Protocols

Fungal Strain and Fermentation


Clavariopsis aquatica AJ 117363 is the fungal strain reported for the production of Clavariopsins A and B.[\[1\]](#)

Fermentation Protocol:

- Seed Culture: A loopful of the fungal mycelium from a slant culture is inoculated into a 500 mL flask containing 100 mL of a seed medium (e.g., comprising soluble starch, glucose, yeast extract, and peptone). The culture is incubated at 25°C for 3 days on a rotary shaker.
- Production Culture: The seed culture is then transferred into a larger production vessel, such as a 20 L jar fermentor, containing a suitable production medium. The fermentation is carried out at 25°C with aeration and agitation for a specified period, typically several days, to allow for the accumulation of the desired secondary metabolites.

Isolation and Purification of Clavariopsin B

The isolation of **Clavariopsin B** from the fermentation broth involves a multi-step process of extraction and chromatography.[\[1\]](#)

[Click to download full resolution via product page](#)

Caption: General experimental workflow for the isolation and purification of **Clavariopsin B**.

Detailed Protocol:

- Extraction: The fermentation broth is filtered to remove the fungal mycelia. The filtrate is then extracted with an equal volume of a water-immiscible organic solvent, such as ethyl acetate. The organic layer, containing the secondary metabolites, is collected.
- Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
- Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of solvents (e.g., chloroform-methanol) to separate the components based on polarity.
- Reversed-Phase HPLC: Fractions containing **Clavariopsin B** are further purified by reversed-phase high-performance liquid chromatography (HPLC) using a C18 column and a suitable mobile phase (e.g., acetonitrile-water gradient) to obtain the pure compound.

Structure Elucidation and Characterization

The structure of **Clavariopsin B** has been determined using a combination of spectroscopic techniques.^[5]

- Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact molecular weight and elemental composition.
- NMR Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) nuclear magnetic resonance (NMR) spectroscopy are employed to elucidate the planar structure and sequence of amino and hydroxy acids.
- Chiral Analysis: The absolute stereochemistry of the constituent amino and hydroxy acids is determined by advanced Marfey's method and chiral-phase HPLC analysis of the acid hydrolysate of the molecule.

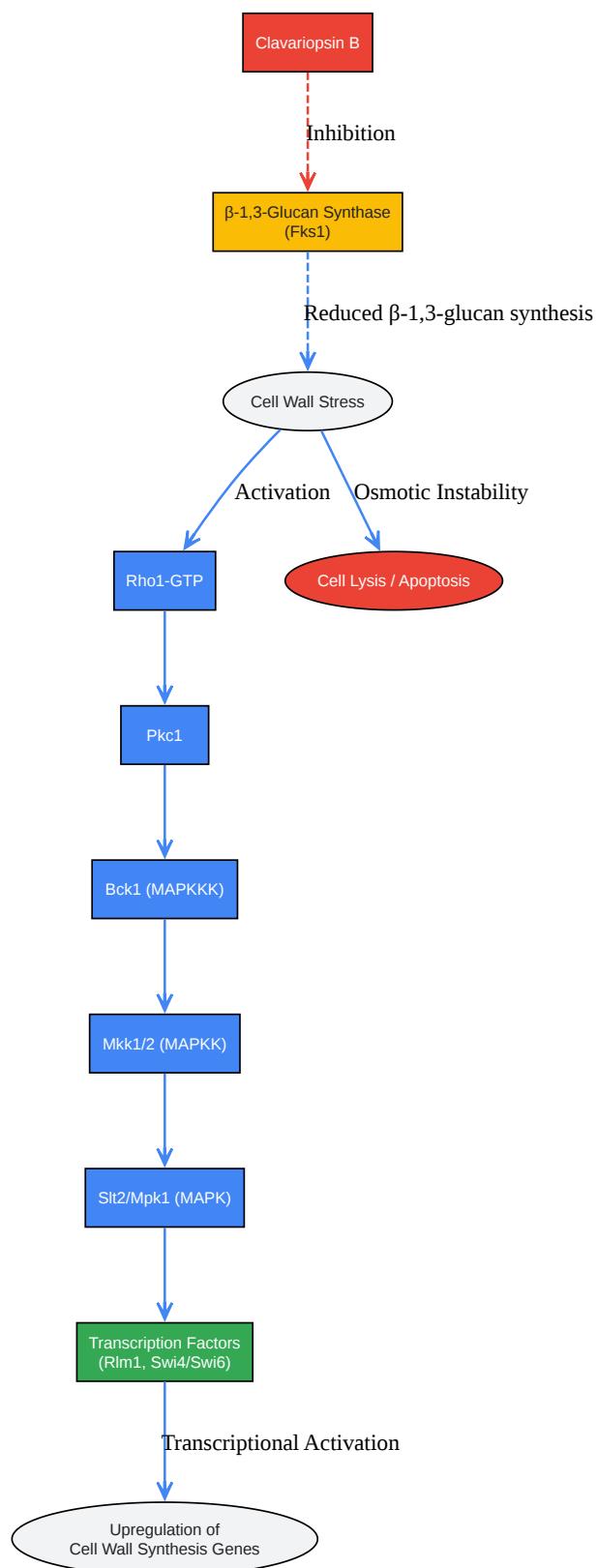
Quantitative Data on Antifungal Activity

The antifungal activity of **Clavariopsin B** and its analogues is typically quantified by determining the minimum inhibitory dose (MID) or minimum inhibitory concentration (MIC).

Compound	Aspergillus fumigatus (MID, μ g/disk)	Aspergillus niger (MID, μ g/disk)	Candida albicans (MID, μ g/disk)
Clavariopsin A	0.3	10	>100
Clavariopsin B	1	30	>100

Data sourced from Kaida et al., 2001.

Compound	Botrytis cinerea (MID, µg/disk)	Magnaporthe oryzae (MID, µg/disk)	Colletotrichum orbiculare (MID, µg/disk)	Fusarium oxysporum (MID, µg/disk)	Alternaria alternata (MID, µg/disk)	Aspergillus niger (MID, µg/disk)
Clavariopsin A	1	0.3	1	1	1	10
Clavariopsin B	1	1	3	3	3	10
Clavariopsin C	1	0.3	1	1	1	10
Clavariopsin D	1	0.3	1	1	1	10
Clavariopsin E	3	1	3	3	3	10
Clavariopsin F	1	0.3	1	1	1	10
Clavariopsin G	1	0.3	1	1	1	10
Clavariopsin H	0.3	0.1	0.3	0.3	0.3	3
Clavariopsin I	0.3	0.1	0.3	0.3	0.3	3


Data sourced from Soe et al., 2019.[\[2\]](#)

Hypothesized Mechanism of Action and Signaling Pathway

The observation that clavariopsins induce hyphal swelling in *Aspergillus niger* strongly suggests that their antifungal activity is due to the disruption of cell wall biosynthesis.[\[2\]](#)[\[3\]](#)

While the precise molecular target of **Clavariopsin B** has not been definitively identified in the reviewed literature, a plausible hypothesis is the inhibition of β -1,3-glucan synthase, a key enzyme in the synthesis of β -1,3-glucan, a major structural component of the fungal cell wall. Inhibition of this enzyme by other antifungal agents, such as the echinocandins, leads to a weakened cell wall, osmotic instability, and ultimately cell death. The morphological changes observed with clavariopsin treatment are consistent with this mode of action.

Inhibition of β -1,3-glucan synthase would trigger the Cell Wall Integrity (CWI) signaling pathway, a conserved MAPK cascade in fungi that responds to cell wall stress.

[Click to download full resolution via product page](#)

Caption: Hypothesized signaling pathway for the antifungal action of **Clavariopsin B**.

This proposed mechanism provides a framework for future research to elucidate the precise molecular interactions of **Clavariopsin B** and to validate its potential as a lead compound for the development of novel antifungal therapeutics. Further studies, such as enzymatic assays with purified β -1,3-glucan synthase and transcriptomic or proteomic analyses of **Clavariopsin B**-treated fungal cells, are warranted to confirm this hypothesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. New cyclic depsipeptide antibiotics, clavariopsins A and B, produced by an aquatic hyphomycetes, *Clavariopsis aquatica*. 1. Taxonomy, fermentation, isolation, and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clavariopsins C-I, Antifungal Cyclic Depsipeptides from the Aquatic Hyphomycete *Clavariopsis aquatica* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nonribosomal peptide - Wikipedia [en.wikipedia.org]
- 5. New cyclic depsipeptide antibiotics, clavariopsins A and B, produced by an aquatic hyphomycetes, *Clavariopsis aquatica*. 2. Structure analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Clavariopsin B from *Clavariopsis aquatica*: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15562120#clavariopsis-aquatica-as-a-source-of-clavariopsin-b>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com